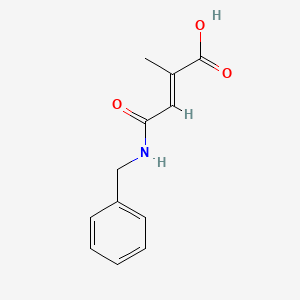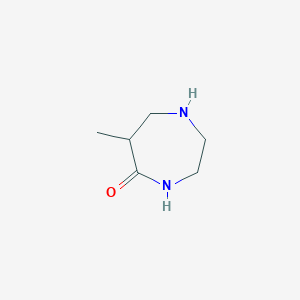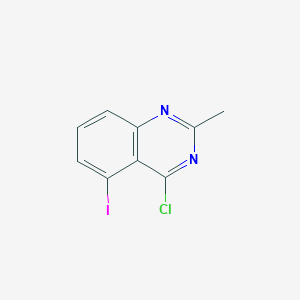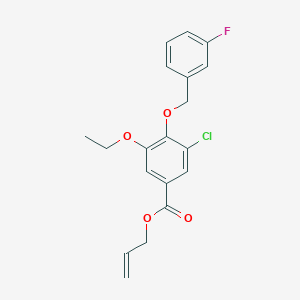
4-(Benzylamino)-2-methyl-4-oxobut-2-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(benzylamino)-2-methyl-4-oxobut-2-enoic acid is an organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a benzylamino group attached to a butenoic acid backbone, making it a versatile molecule for synthetic and medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(benzylamino)-2-methyl-4-oxobut-2-enoic acid typically involves the reaction of benzylamine with a suitable precursor, such as 2-methyl-4-oxobut-2-enoic acid. The reaction is often carried out under controlled conditions to ensure high yield and purity. Common reagents used in this synthesis include acetic acid and ammonium thiocyanate, which facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using optimized reaction conditions to maximize efficiency and minimize waste. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can further enhance the production process .
Análisis De Reacciones Químicas
Types of Reactions
4-(benzylamino)-2-methyl-4-oxobut-2-enoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzylamino group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions typically result in the formation of new alkylated derivatives .
Aplicaciones Científicas De Investigación
4-(benzylamino)-2-methyl-4-oxobut-2-enoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial properties against various bacterial and fungal strains.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-(benzylamino)-2-methyl-4-oxobut-2-enoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The benzylamino group plays a crucial role in binding to these targets, modulating their activity and leading to various biological effects. The compound may also influence signaling pathways involved in inflammation and cell proliferation .
Comparación Con Compuestos Similares
Similar Compounds
4-(benzylamino)butoxy-9H-carbazole derivatives: These compounds share a similar benzylamino group and exhibit antimicrobial properties.
N4-benzylamine-N2-methyl-4-oxobutyric acid: Another compound with a similar structure, used in medicinal chemistry.
Uniqueness
4-(benzylamino)-2-methyl-4-oxobut-2-enoic acid stands out due to its unique combination of a benzylamino group and a butenoic acid backbone, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research applications .
Propiedades
Fórmula molecular |
C12H13NO3 |
|---|---|
Peso molecular |
219.24 g/mol |
Nombre IUPAC |
(E)-4-(benzylamino)-2-methyl-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C12H13NO3/c1-9(12(15)16)7-11(14)13-8-10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H,13,14)(H,15,16)/b9-7+ |
Clave InChI |
JHMJFXNHTIZANZ-VQHVLOKHSA-N |
SMILES isomérico |
C/C(=C\C(=O)NCC1=CC=CC=C1)/C(=O)O |
SMILES canónico |
CC(=CC(=O)NCC1=CC=CC=C1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![7-Bromo-2,4-dichloro-1H-benzo[d]imidazole](/img/structure/B13006442.png)



![2-(Phenoxymethyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B13006464.png)
![4-Bromopyrazolo[1,5-a]pyridin-3-amine](/img/structure/B13006471.png)


![3-(Trifluoromethyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-9-amine](/img/structure/B13006490.png)
![Naphtho[2,3-a]phenazine](/img/structure/B13006503.png)
